Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate
Description
Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate is a sodium salt derivative of a thiazole-containing carboxylic acid. The compound features a cyclopentyl-substituted thiazole ring linked to a propanoate group, which is neutralized by a sodium ion.
Properties
IUPAC Name |
sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.Na/c1-7(11(13)14)10-12-9(6-15-10)8-4-2-3-5-8;/h6-8H,2-5H2,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXRIHVGIITVMU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2CCCC2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate typically involves the reaction of 4-cyclopentyl-1,3-thiazole with a suitable propanoic acid derivative in the presence of a base such as sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol to dissolve the reactants.
Reaction Time: Several hours to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the cyclopentyl group, leading to different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have shown that thiazole derivatives, including Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate, exhibit promising anticancer properties. For instance, derivatives of thiazol-4(5H)-one have been synthesized and evaluated for their ability to inhibit tumor growth. In vitro tests indicated that several compounds demonstrated over 50% inhibition of 11β-hydroxysteroid dehydrogenase type 1 activity, suggesting potential for cancer treatment through metabolic modulation .
2. Antimicrobial Properties
Thiazole derivatives have also been evaluated for their antimicrobial activities against various pathogens. Compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These compounds could serve as novel scaffolds for the development of new antibiotics targeting resistant strains .
3. Inflammation and Immune Response Modulation
Research indicates that thiazole compounds can modulate inflammatory responses by inhibiting key signaling pathways. This compound has been associated with the inhibition of p38 MAP kinase and tumor necrosis factor production, which are crucial in the pathogenesis of various inflammatory diseases. This suggests its potential utility in treating conditions like rheumatoid arthritis and asthma .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2023, several thiazole derivatives were tested for their anticancer activity against Caco-2 cells (a colorectal cancer cell line). The results indicated that modifications to the thiazole structure significantly enhanced cytotoxicity, demonstrating the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Activity
Another study highlighted the effectiveness of thiazole derivatives against drug-resistant fungal strains, including Candida auris. The compound exhibited superior antifungal activity compared to traditional treatments like fluconazole, indicating its potential as a therapeutic agent in combating resistant infections .
Mechanism of Action
The mechanism of action of sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Key Structural Features :
- Thiazole core : A five-membered aromatic ring with sulfur and nitrogen atoms at positions 1 and 3, respectively.
- Cyclopentyl substituent : A bulky, lipophilic group at position 4 of the thiazole ring.
- Propanoate chain: A three-carbon carboxylic acid chain at position 2, ionized as a sodium salt for enhanced solubility.
Comparison with Structurally Similar Compounds
Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate
Structural Differences :
- The cyclopentyl group in the target compound is replaced with a methyl group at position 4 of the thiazole ring.
- Molecular Formula: C7H9NO2S (vs. C11H15NO2S for the cyclopentyl analog, estimated) .
Physicochemical Properties :
- Solubility : The methyl-substituted analog has lower molecular weight (173.21 g/mol) and higher aqueous solubility compared to the bulkier cyclopentyl variant.
3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid
Structural Differences :
- The thiazole ring has an amino group at position 2 and a propanoic acid chain at position 4 (vs. cyclopentyl at position 4 and propanoate at position 2 in the target compound).
Functional Implications :
- Bioactivity: The amino group enables hydrogen bonding, making this compound a candidate for enzyme inhibition (e.g., kinase targets). In contrast, the cyclopentyl group in the sodium salt may favor hydrophobic interactions .
- Ionization: The sodium salt form of the target compound improves solubility compared to the neutral propanoic acid .
Lithium(1+) Ion 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate
Structural Differences :
- Chain Length: Acetate (two-carbon chain) vs. propanoate (three-carbon chain) in the target compound.
- Counterion : Lithium vs. sodium, affecting ionic radius and solubility.
Physicochemical Impact :
- Solubility : Sodium salts generally exhibit higher aqueous solubility than lithium analogs due to smaller hydration enthalpy.
- Biological Uptake: The propanoate chain may offer better pharmacokinetics than the shorter acetate chain .
Agrochemical Potential
Medicinal Chemistry
- Thiazoles are found in antiviral and anticancer agents. The sodium salt’s solubility could make it suitable for intravenous formulations, while the cyclopentyl group may improve metabolic stability .
Biological Activity
Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate is a sodium salt derivative of a thiazole compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄NNaO₂S
- IUPAC Name : this compound
- CAS Number : 2377031-60-0
The compound features a cyclopentyl group attached to a thiazole ring, which is significant for its biological activity. The structural uniqueness of this compound may enhance its interaction with biological targets compared to other thiazole derivatives.
Synthesis
The synthesis of this compound typically involves:
- Reactants : 4-cyclopentyl-1,3-thiazole and a suitable propanoic acid derivative.
- Catalyst/Base : Sodium hydroxide.
- Solvent : Common solvents such as ethanol or methanol.
- Conditions : Moderate temperatures (25-50°C) over several hours to ensure complete reaction.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that thiazole derivatives, including this compound, possess significant antimicrobial properties:
- Inhibition of Bacterial Growth : Compounds with similar structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anti-inflammatory Effects
The compound's mechanism may involve the modulation of inflammatory pathways:
- p38 MAP Kinase Inhibition : Thiazole derivatives are known to inhibit p38 MAP kinase, which plays a crucial role in inflammatory responses .
Antioxidant Activity
Preliminary studies suggest potential antioxidant properties:
- Lipid Peroxidation Inhibition : Certain thiazole derivatives have shown the ability to inhibit lipid peroxidation, indicating possible protective effects against oxidative stress .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Interaction : The thiazole ring may interact with various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : The cyclopentyl group enhances binding affinity for certain receptors, potentially leading to increased therapeutic effects.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate | Similar thiazole structure | Moderate antimicrobial activity |
| Sodium;2-(4-phenyl-1,3-thiazol-2-yl)propanoate | Similar thiazole structure | Anti-inflammatory effects |
This compound is unique due to its cyclopentyl substitution, which may confer distinct pharmacological properties compared to other thiazole derivatives.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of various thiazole derivatives:
- Antimicrobial Studies : A study highlighted the effectiveness of 4-substituted thiazoles against drug-resistant strains of bacteria and fungi .
- Inflammation Models : In vitro models have demonstrated that compounds similar to this compound can significantly reduce pro-inflammatory cytokine production .
- Oxidative Stress Studies : Research indicated that certain thiazoles could protect against oxidative damage in cellular models .
Q & A
Basic: What are the optimal synthetic routes and characterization techniques for Sodium;2-(4-cyclopentyl-1,3-thiazol-2-yl)propanoate?
The synthesis typically involves multi-step reactions, starting with cyclopentyl-thiazole intermediates. Key steps include cyclocondensation of thiourea derivatives with α-haloketones, followed by alkylation and sodium salt formation. Reaction parameters (e.g., temperature, solvent polarity, and pH) must be tightly controlled to avoid side products like unreacted thiazole intermediates or over-alkylated derivatives .
Characterization:
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the cyclopentyl and thiazole moieties.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity.
- X-ray Diffraction (XRD) : Resolves stereochemical ambiguities in the propanoate group .
Basic: How can researchers confirm the molecular structure and crystallographic packing of this compound?
Structural Confirmation:
- Single-Crystal XRD : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and lattice parameters. Discrepancies >0.01 Å in bond lengths may indicate disorder .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for assessing dynamic disorder in the cyclopentyl group .
Packing Analysis : Hydrogen-bonding networks (e.g., C–H⋯O interactions between thiazole S and sodium carboxylate) stabilize the crystal lattice. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs .
Advanced: How can contradictions in crystallographic or spectroscopic data be resolved?
- Validation Tools : Use PLATON/ADDSYM to check for missed symmetry or twinning. For XRD data with , consider pseudosymmetry or solvent masking .
- NMR Discrepancies : Variable-temperature NMR can resolve signal splitting caused by slow conformational exchange in the cyclopentyl ring .
- Multi-Method Cross-Validation : Compare XRD-derived torsion angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify computational-experimental mismatches .
Advanced: What experimental designs are effective for evaluating the compound’s biological activity and mechanism?
- In Vitro Assays :
- Mechanistic Probes :
Advanced: How to conduct structure-activity relationship (SAR) studies for derivatives of this compound?
SAR Strategy:
Derivatization : Modify the cyclopentyl group (e.g., fluorination) or propanoate chain (e.g., ester-to-amide substitution) .
Activity Clustering : Cluster derivatives by IC values and compute 3D-QSAR models (e.g., CoMFA) to identify critical electrostatic/hydrophobic fields .
Meta-Analysis : Cross-reference bioactivity data with PubChem assays to prioritize lead compounds .
Advanced: What strategies improve the compound’s stability under physiological conditions?
- pH Optimization : Sodium carboxylate salts exhibit higher solubility at pH 7.4 but may hydrolyze in acidic environments. Co-crystallization with buffering agents (e.g., phosphate) enhances stability .
- Encapsulation : Lipid nanoparticles (LNPs) or cyclodextrin complexes protect against enzymatic degradation.
- Accelerated Stability Testing : Monitor degradation products (e.g., free thiazole) via HPLC-UV at 40°C/75% RH over 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
